molecular formula C12H10O4 B1681955 3-[3-(2-Carboxyeth-1-EN-1-YL)phenyl]prop-2-enoic acid CAS No. 37710-81-9

3-[3-(2-Carboxyeth-1-EN-1-YL)phenyl]prop-2-enoic acid

Cat. No. B1681955
CAS RN: 37710-81-9
M. Wt: 218.2 g/mol
InChI Key: KRXUBZPHAPGHPE-YDFGWWAZSA-N
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Description

“3-[3-(2-Carboxyeth-1-EN-1-YL)phenyl]prop-2-enoic acid” is a chemical compound with the molecular formula C12H10O4 . It is also known by other names such as p-Phenylenediacrylicacid .


Molecular Structure Analysis

The molecular structure of this compound includes a phenyl group (a ring of 6 carbon atoms) attached to two carboxyethenyl groups (consisting of a carbon-carbon double bond and a carboxylic acid group). The InChIKey, a unique identifier for the compound, is AAFXQFIGKBLKMC-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 218.208 g/mol . It has two hydrogen bond donor counts and four hydrogen bond acceptor counts . The XLogP3, a measure of the compound’s lipophilicity, is 2.1 .

Scientific Research Applications

Chiral Compounds from Bacterial Polyesters

The novel and efficient production of enantiomerically pure hydroxycarboxylic acids through in vivo depolymerization of microbial polyester polyhydroxyalkanoates (PHAs) highlights a significant application in synthesizing model compounds and (R)-(-)-3-hydroxyalkanoic acids, including 3-hydroxybutyric acid. This method emphasizes the environmental adaptation to facilitate high yields of desired compounds, which are crucial for various biochemical and pharmaceutical applications (S. Lee, Y. Lee, F. Wang, 1999).

Molecular Structure and Isomerism

Research on the E and Z isomers of 3-(benzoxazol-2-yl)prop-2-enoic acid provided insights into their molecular structures, showcasing differences in the coplanarity of the carboxylic acid group and double bond, as well as the significance of hydrogen bonding and π-π stacking interactions. This study aids in understanding the structural basis for the activity of related compounds in various applications, including material sciences and molecular engineering (J. Trujillo-Ferrara et al., 2004).

Antidiabetic Activity of PPARgamma Agonists

The synthesis and evaluation of carboxylic acid analogues as PPARgamma agonists, which have shown antidiabetic activity in rodent models of type 2 diabetes, represent a critical application in medicinal chemistry and drug development. This research contributes to the ongoing efforts to develop effective treatments for diabetes through the modulation of PPARgamma activity (J. Cobb et al., 1998).

Metal-Organic Frameworks (MOFs)

The design and synthesis of novel Zn(II) and Mn(II) metal-organic frameworks using 2,4-bis-oxyacetate-benzoic acid demonstrate the utility of carboxylic acid derivatives in constructing materials with potential applications in catalysis, gas storage, and separation technologies. The photoluminescence studies of these frameworks further suggest their potential use in sensing and optoelectronic devices (Yan-Yang Lv et al., 2015).

Photocatalytic Properties

The study on Cd(II) metal-organic architectures driven by soft ether-bridged tricarboxylate spacers, highlighting their synthesis, structural versatility, and photocatalytic properties, underscores the significance of carboxylic acid derivatives in environmental remediation and the development of photocatalysts for the degradation of organic pollutants (Jin-Zhong Gu et al., 2018).

properties

IUPAC Name

(E)-3-[3-[(E)-2-carboxyethenyl]phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c13-11(14)6-4-9-2-1-3-10(8-9)5-7-12(15)16/h1-8H,(H,13,14)(H,15,16)/b6-4+,7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXUBZPHAPGHPE-YDFGWWAZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C=CC(=O)O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)/C=C/C(=O)O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301228298
Record name (2E,2′E)-3,3′-(1,3-Phenylene)bis[2-propenoic acid]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301228298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

23713-86-2
Record name (2E,2′E)-3,3′-(1,3-Phenylene)bis[2-propenoic acid]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23713-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E,2′E)-3,3′-(1,3-Phenylene)bis[2-propenoic acid]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301228298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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